molecular formula C20H15F4N3O2S2 B2891383 N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 942001-15-2

N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2891383
CAS RN: 942001-15-2
M. Wt: 469.47
InChI Key: HKQZQLJXMHAAFQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H15F4N3O2S2 and its molecular weight is 469.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Research on derivatives of N-(3-chloro-4-fluorophenyl)-2- compounds has led to the synthesis of eight derivatives showcasing significant anti-inflammatory activity. These compounds were synthesized through reactions involving phenyl and benzofuran substitutions, with their structures confirmed via 1H NMR, IR, and Mass spectra. Among these derivatives, some showed significant to moderate anti-inflammatory activities, highlighting the potential of similar compounds for therapeutic applications in inflammation-related disorders (K. Sunder & Jayapal Maleraju, 2013).

Antibacterial and Nematicidal Activities

A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties was synthesized, introducing the thiazole moiety into the amide scaffold. These compounds showed promising in vitro antibacterial activities against various bacteria, with some derivatives exhibiting superior efficacy compared to traditional agents. Additionally, their nematicidal activity against Meloidogyne incognita was tested, with certain compounds displaying excellent nematicidal activity. This study demonstrates the potential of phenylacetamide derivatives in designing new antibacterial agents (Hui Lu et al., 2020).

Anticancer Screening

N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and evaluated for their anticancer activities. The compounds underwent structural and spectral analysis, and their cytotoxic activities were tested against various cancer cell lines. Some derivatives showed powerful cytotoxic results against breast cancer, demonstrating the potential of imidazothiadiazole analogs in cancer therapy (Sraa Abu-Melha, 2021).

Herbicidal Activities

Novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides were synthesized and evaluated for their herbicidal activities. The compounds showed promising herbicidal activities against dicotyledonous weeds, with certain compounds exhibiting good herbicidal activities at both pre-emergence and post-emergence stages. This research highlights the potential use of these compounds in agricultural applications (Daoxin Wu et al., 2011).

properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F4N3O2S2/c21-13-3-7-15(8-4-13)26-18(29)11-31-19-27-16(10-30-19)9-17(28)25-14-5-1-12(2-6-14)20(22,23)24/h1-8,10H,9,11H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQZQLJXMHAAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F4N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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